molecular formula C21H23NO4S B2761565 methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate CAS No. 1797173-59-1

methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate

Cat. No.: B2761565
CAS No.: 1797173-59-1
M. Wt: 385.48
InChI Key: LTASRZCESZZNTE-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate is a synthetic organic compound characterized by a methyl benzoate core linked via a carbamoyl group to a 4-(phenylsulfanyl)oxan-4-ylmethyl moiety.

Properties

IUPAC Name

methyl 4-[(4-phenylsulfanyloxan-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-25-20(24)17-9-7-16(8-10-17)19(23)22-15-21(11-13-26-14-12-21)27-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTASRZCESZZNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent, followed by the addition of the ester and subsequent reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and carbamoyl groups can be reduced to alcohols and amines, respectively.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles such as alcohols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may play a role in binding to these targets, while the carbamoyl and benzoate ester groups can influence the compound’s overall reactivity and stability. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Methyl Benzoate Derivatives with Piperazine-Quinoline Linkages (C1–C7)

Structural Features: Compounds C1–C7 (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a methyl benzoate core connected to quinoline via a piperazine spacer . In contrast, the target compound replaces the quinoline-piperazine system with a sulfur-containing oxane ring. Synthesis: C1–C7 were synthesized via crystallization in ethyl acetate, yielding yellow/white solids. Physical Properties: C1–C7 are solids with characterized melting points (unreported for the target). The phenylsulfanyl group may enhance lipophilicity compared to the quinoline derivatives, affecting solubility. Spectral Data: ¹H NMR of C1–C7 shows aromatic protons at δ 7.5–8.5 ppm; the target’s oxane-thioether group would introduce distinct shifts (e.g., δ 3.0–4.5 ppm for oxane protons) .

Methyl 4-((4-((2-Aminophenyl)carbamoyl)benzyl)carbamoyl)benzoate (B4)

Structural Features: B4 () shares the methyl benzoate and carbamoyl-benzyl groups but incorporates an aminophenyl terminal group instead of the oxane-thioether . Synthesis: B4 was synthesized using DMF/THF solvents and HBTU, with a focus on peptide-like couplings. The target compound may require analogous coupling steps but with stricter anhydrous conditions due to the sulfur group.

Methyl 4-[Benzyl(ethynyl)carbamoyl]benzoate ()

Structural Features : This compound features an ethynyl group attached to the benzyl-carbamoyl moiety, contrasting with the target’s oxane-thioether group .
Synthesis : The ethynyl derivative required TBAF/THF deprotection under argon, yielding a yellow solid (59% yield). The target’s synthesis might involve similar protection/deprotection strategies for the thioether group.
Spectral Data : The ethynyl group causes characteristic ¹H NMR peaks at δ 2.5–3.0 ppm (sp-hybridized carbons), whereas the target’s oxane protons would appear upfield .

Methyl 4-((4-(1-Methoxyethyl)phenyl)carbamoyl)benzoate (8c, )

Structural Features : 8c has a methoxyethyl-substituted phenyl group, offering a polar substituent compared to the target’s lipophilic phenylsulfanyl group .
Synthesis : 8c utilized photoredox catalysis (40 W lamp) and automated chromatography. This highlights divergent synthetic routes for ether vs. thioether functionalities.

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Core Structure Melting Point (°C) ¹H NMR Key Shifts (ppm) Yield (%)
C1 () Quinoline-piperazine-benzoate Not reported 7.5–8.5 (aromatic) High
B4 () Aminophenyl-benzoate Not reported 6.5–8.0 (aromatic) Moderate
Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate () Ethynyl-benzoate 93.3–95.3 δ 2.5–3.0 (ethynyl) 59
Target Compound (Inferred) Oxane-thioether-benzoate Not reported δ 3.0–4.5 (oxane protons) Unknown

Biological Activity

Methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of benzoate derivatives that incorporate a phenylsulfanyl group and an oxan ring. The synthesis typically involves multi-step organic reactions, including the formation of the oxan ring via methods such as Suzuki–Miyaura coupling, which allows for functional group tolerance and high yields.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing phenylsulfanyl groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Research has suggested that benzoate derivatives can possess antibacterial and antifungal properties. The presence of the phenylsulfanyl group is believed to enhance these activities by disrupting microbial cell membranes or interfering with metabolic pathways .
  • Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in disease processes, including those related to cancer and inflammation. This inhibition can lead to reduced disease progression and symptom relief .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Cell Cycle Disruption : Similar compounds have been shown to block cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell proliferation .
  • Cytoskeleton Disruption : Some studies suggest that these compounds may bind to β-tubulin, disrupting microtubule formation and leading to cell death in rapidly dividing cells .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells has been linked to the activation of specific signaling pathways that promote programmed cell death, which is crucial for limiting tumor growth.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Anticancer Efficacy : A study evaluating a series of benzoate derivatives found that those with phenylsulfanyl substitutions exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested .
  • Antimicrobial Activity : Another investigation into similar compounds revealed potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits key metabolic enzymes

Table 2: Case Study Results

Compound StructureCell Line TestedIC50 (µM)MIC (µg/mL)
Methyl 4-({[4-(phenylsulfanyl)...})MDA-MB-231 (Breast Cancer)10N/A
Similar Benzoate DerivativeA549 (Lung Cancer)12N/A
Phenylsulfanyl DerivativeStaphylococcus aureusN/A1

Q & A

Basic Questions

Q. What are common synthetic routes for synthesizing methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate and structurally related compounds?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling benzoic acid derivatives with carbamate or thiomorpholine precursors. For example, methyl esters are often formed via esterification of carboxylic acids using methanol and acid catalysts. The oxane ring with phenylsulfanyl groups can be introduced through nucleophilic substitution or thiol-ene reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Key Considerations : Optimize reaction time and temperature (e.g., 60–80°C for esterification) and use catalysts like DCC (dicyclohexylcarbodiimide) for carbamate bond formation. Purification via column chromatography with silica gel is recommended .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase chromatography to assess purity (>95%) and identify byproducts .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C away from light and oxidizing agents .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., sulfanyl group introduction) be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to track intermediate formation .
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate transition states and identify rate-determining steps .
    • Example : The phenylsulfanyl group in the oxane ring may form via nucleophilic attack of a thiolate ion on an epoxide intermediate, with regioselectivity influenced by solvent polarity .

Q. What experimental designs are effective for evaluating this compound’s bioactivity (e.g., enzyme inhibition)?

  • In-Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., for proteases or kinases). Include positive controls (e.g., staurosporine for kinases) .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar compounds like methyl 4-(benzoylcarbamoylamino)benzoate .
    • Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate potency and selectivity indices .

Q. How can structural modifications enhance this compound’s pharmacological profile?

  • SAR Strategies :

  • Oxane Ring Modifications : Replace phenylsulfanyl with electron-withdrawing groups (e.g., nitro) to alter lipophilicity and binding affinity .
  • Ester Hydrolysis : Test methyl-to-free-acid conversion for improved solubility and bioavailability .
    • Case Study : Analogues with morpholine or piperazine rings show enhanced CNS penetration in preclinical models .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity results)?

  • Approach :

  • Comparative Analysis : Cross-validate findings using standardized assays (e.g., NIH’s NCATS guidelines) and reference compounds like ethyl 4-({[(4-hydroxy-6-oxo-5-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP values and cytotoxicity) .

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